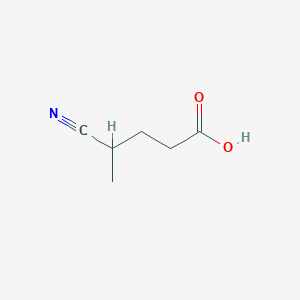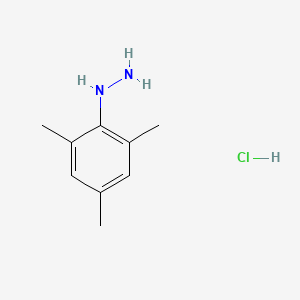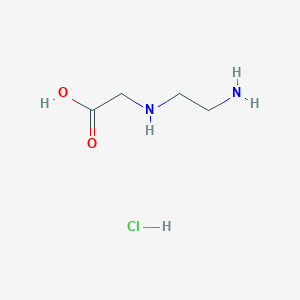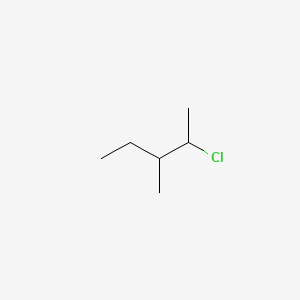
1,4-Diaminobutan-2-ol dihydrochloride
Vue d'ensemble
Description
1,4-Diaminobutan-2-ol dihydrochloride, also known as Putrescine dihydrochloride, is an organic compound with the chemical formula C4H14Cl2N2 . It is a white crystalline solid with a molecular weight of 161.07 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Diaminobutan-2-ol dihydrochloride is represented by the chemical formula H₂N(CH₂)₄NH₂ * 2 HCl . The Hill Formula for this compound is C₄H₁₄Cl₂N₂ .Chemical Reactions Analysis
1,4-Diaminobutan-2-ol dihydrochloride is commonly used as a reagent in various chemical reactions. It acts as a cross-linking agent in polymer chemistry, aiding in the formation of polymers with improved mechanical properties. It is also utilized as a building block in the synthesis of organic compounds, such as pharmaceutical drugs and agrochemicals .Physical And Chemical Properties Analysis
1,4-Diaminobutan-2-ol dihydrochloride is a white crystalline solid with a high solubility in water and a relatively high melting point of around 280°C . It is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions .Applications De Recherche Scientifique
1. Industrial and Chemical Applications
1,4-Diaminobutan-2-ol dihydrochloride, also known as 1,4-diaminobutane, finds use in various industrial and chemical applications. Lee et al. (2019) developed an efficient process for the separation and purification of 1,4-diaminobutane from fermentation broth, highlighting its importance in industries such as agrochemicals, pharmaceuticals, surfactants, and as a building block for nylon synthesis (Lee et al., 2019).
2. Advanced Material Development
1,4-Diaminobutan-2-ol dihydrochloride is utilized in the creation of advanced materials. For example, Qian et al. (2019) reported its use in the modification of graphene oxide membranes for enhanced desalination performance, demonstrating its role in water treatment technologies (Qian et al., 2019).
3. Synthesis and Modification of Stationary Phases
The compound is also used in the synthesis and surface modification of hypercrosslinked stationary phases, as explored by Janků et al. (2015). Their research indicates its application in chromatography, particularly in improving column efficiency (Janků et al., 2015).
4. Research in Surface Chemistry
Research by Greenwood et al. (2013) explored the surface-confined reaction of 1,4-diaminobutane with aromatic diisocyanates, highlighting its role in the formation of oligomer assemblies, pertinent in surface chemistry studies (Greenwood et al., 2013).
5. Development of Renewable Materials
The compound is significant in the development of renewable materials. Wang et al. (2020) discussed its use in bio-based diamines production, emphasizing its importance in establishing a sustainable plastics industry (Wang et al., 2020).
Safety and Hazards
1,4-Diaminobutan-2-ol dihydrochloride is considered hazardous. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . Proper safety precautions, such as wearing protective equipment and storing it securely, should be taken when working with it .
Orientations Futures
1,4-Diaminobutan-2-ol dihydrochloride finds application in biochemical research, particularly in the preparation of cell culture media used for stem cell cultivation . The use of this compound in this context highlights its importance as a component in creating an environment conducive to the growth and maintenance of these specialized cells .
Propriétés
IUPAC Name |
1,4-diaminobutan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-2-1-4(7)3-6;;/h4,7H,1-3,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHFUEZTRGFJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminobutan-2-ol dihydrochloride | |
CAS RN |
2425-32-3 | |
| Record name | 1,4-diaminobutan-2-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[b]naphtho[2,1-d]furan](/img/structure/B3422070.png)









![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3422123.png)
![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)